molecular formula C12H12N2O3S B11853878 Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- CAS No. 98267-09-5

Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-

Cat. No.: B11853878
CAS No.: 98267-09-5
M. Wt: 264.30 g/mol
InChI Key: CUYMMUQIUPDZOK-UHFFFAOYSA-N
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Description

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is a compound that features both an aziridine moiety and a quinoline structure. Aziridines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain, while quinolines are heterocyclic aromatic compounds with a wide range of biological activities. The combination of these two functional groups in a single molecule makes 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline typically involves the formation of the aziridine ring followed by its attachment to the quinoline structure. One common method for synthesizing aziridines is the cyclization of haloamines or amino alcohols. For instance, an amine functional group can displace an adjacent halide in an intramolecular nucleophilic substitution reaction to generate an aziridine . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted for the large-scale production of 5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline by incorporating the appropriate quinoline derivatives in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.

    Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of aziridine N-oxides, while reduction can yield primary or secondary amines .

Scientific Research Applications

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline is unique due to the combination of its aziridine and quinoline moieties, which confer both high reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Aziridine, specifically 1-[(8-methoxy-5-quinolinyl)sulfonyl]-, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]- is C12H12N2O3S. Its structure features a quinoline moiety, which is known for its diverse biological properties. The presence of the sulfonyl group enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, compounds containing the 8-hydroxyquinoline structure have shown promising results against various cancer cell lines, including:

  • C-32 (human amelanotic melanoma)
  • MDA-MB-231 (human breast adenocarcinoma)
  • A549 (human lung adenocarcinoma)

In vitro tests indicated that certain derivatives of 8-hydroxyquinoline-5-sulfonamide displayed IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin, particularly against MDA-MB-231 cells . The mechanism of action involves the modulation of cell cycle regulators such as P53 and P21, along with alterations in the expression of pro-apoptotic and anti-apoptotic genes (BCL-2 and BAX) across different cancer lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In tests against standard bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, certain aziridine derivatives exhibited notable antibacterial activity. The presence of the quinoline moiety is believed to contribute significantly to this activity .

The biological activity of aziridine compounds can be attributed to several mechanisms:

  • Cell Cycle Arrest : Aziridine derivatives have been shown to induce S-phase arrest in cancer cells, leading to decreased cell proliferation.
  • Reactive Oxygen Species (ROS) Induction : High concentrations of these compounds can disrupt cell membranes and induce oxidative stress, contributing to apoptosis in cancer cells .
  • Apoptosis Induction : Evidence suggests that aziridine derivatives can trigger apoptotic pathways, further supporting their potential as anticancer agents .

Table 1: IC50 Values of Aziridine Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
3cC-3215.2
3cMDA-MB-23112.7
3cA54918.4
5HeLa6.4
7Ishikawa10.5

Table 2: Antibacterial Activity Against Standard Strains

Compound IDBacterial StrainZone of Inhibition (mm)Reference
3cStaphylococcus aureus20
3cEnterococcus faecalis18

Case Study 1: Anticancer Efficacy

In a study published in MDPI, aziridine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compound 3c significantly inhibited the growth of MDA-MB-231 cells with an IC50 value comparable to cisplatin, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of aziridine derivatives against multidrug-resistant strains. The study highlighted that certain derivatives showed effective inhibition against MRSA strains, indicating their potential use in treating resistant bacterial infections .

Properties

CAS No.

98267-09-5

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

5-(aziridin-1-ylsulfonyl)-8-methoxyquinoline

InChI

InChI=1S/C12H12N2O3S/c1-17-10-4-5-11(18(15,16)14-7-8-14)9-3-2-6-13-12(9)10/h2-6H,7-8H2,1H3

InChI Key

CUYMMUQIUPDZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CC3)C=CC=N2

Origin of Product

United States

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